molecular formula C23H30N2O2 B7005337 N-benzyl-2-(4-methylpyridin-3-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide

N-benzyl-2-(4-methylpyridin-3-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide

Cat. No.: B7005337
M. Wt: 366.5 g/mol
InChI Key: UQYJHJUVXZHWDJ-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-methylpyridin-3-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group, a pyridine ring substituted with a methyl group, and a tetramethyloxolan ring

Properties

IUPAC Name

N-benzyl-2-(4-methylpyridin-3-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-17-11-12-24-15-19(17)13-21(26)25(16-18-9-7-6-8-10-18)20-14-22(2,3)27-23(20,4)5/h6-12,15,20H,13-14,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYJHJUVXZHWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CC(=O)N(CC2=CC=CC=C2)C3CC(OC3(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-methylpyridin-3-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate acyl chloride with an amine under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Introduction of the Tetramethyloxolan Ring: The tetramethyloxolan ring can be introduced through a cyclization reaction involving a suitable diol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl chloride, nucleophiles such as amines or thiols, basic or neutral conditions.

Major Products

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Substituted derivatives with new functional groups replacing hydrogen atoms on the benzyl or pyridine rings.

Scientific Research Applications

N-benzyl-2-(4-methylpyridin-3-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-methylpyridin-3-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(4-methylpyridin-3-yl)acetamide: Lacks the tetramethyloxolan ring, resulting in different chemical and biological properties.

    N-benzyl-2-(4-chloropyridin-3-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide:

    N-benzyl-2-(4-methylpyridin-3-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)propionamide: Contains a propionamide group instead of an acetamide group, affecting its chemical and biological properties.

Uniqueness

N-benzyl-2-(4-methylpyridin-3-yl)-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide is unique due to the presence of both the tetramethyloxolan ring and the methyl-substituted pyridine ring. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

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